N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide involves multiple steps. One common synthetic route starts with the reaction of 1,3,4-thiadiazole derivatives with appropriate acylating agents. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as triethylamine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has shown potential as an anticancer agent, particularly against chronic myelogenous leukemia.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. For instance, it inhibits the Abl protein kinase, which is involved in the proliferation of cancer cells. The compound binds to the active site of the kinase, preventing its activity and leading to the inhibition of cancer cell growth . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide can be compared with other thiadiazole derivatives such as:
Acetazolamide: Known for its use as a diuretic and in the treatment of glaucoma.
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Exhibits potent anticancer activity against chronic myelogenous leukemia.
The uniqueness of this compound lies in its dual activity as both an antimicrobial and anticancer agent, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H22N6O2S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C16H22N6O2S2/c1-11(2)9-14-18-19-16(26-14)17-13(23)10-22-15(24)4-3-12(20-22)21-5-7-25-8-6-21/h3-4,11H,5-10H2,1-2H3,(H,17,19,23) |
InChI Key |
PCFPTSDCPQBUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 |
Origin of Product |
United States |
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